

# Technical Guide: Spectroscopic Characterization & Analysis of 7-Oxooctanoyl Chloride

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## Compound of Interest

Compound Name: 7-Oxooctanoyl chloride

CAS No.: 56721-52-9

Cat. No.: B1397752

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## Part 1: Executive Summary & Chemical Identity

**7-Oxooctanoyl chloride** (also known as 7-keto-octanoyl chloride) is a critical bifunctional linker used in the synthesis of PROTACs, lipid conjugates, and functionalized biomaterials. It features a reactive acyl chloride terminus for amide/ester bond formation and a distal ketone moiety for subsequent bioorthogonal conjugation (e.g., oxime ligation).

Due to the high reactivity of the acyl chloride group, direct chromatographic analysis is prone to artifacts (hydrolysis).[1] This guide establishes a Derivatization-First Strategy as the gold standard for quality control, ensuring data integrity and reproducibility.

## Chemical Profile[2][3][4][5][6][7][8][9][10]

Property	Specification
Compound Name	7-Oxo-octanoyl chloride
CAS Number	56721-52-9
Molecular Formula	C <sub>8</sub> H <sub>13</sub> ClO <sub>2</sub>
Molecular Weight	176.64 g/mol
Appearance	Colorless to pale yellow liquid
Storage	-20°C, under Argon/Nitrogen (Strictly Anhydrous)
Key Reactivity	Hydrolyzes rapidly to 7-Oxo-octanoic acid (CAS 14112-98-2) upon exposure to moisture.

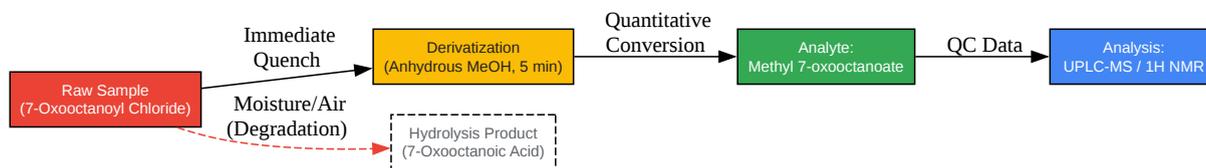
## Part 2: Analytical Strategy & Workflow

The direct analysis of acyl chlorides via reverse-phase HPLC (RP-HPLC) is scientifically flawed because the aqueous mobile phase causes on-column hydrolysis, leading to variable quantification of the parent acid rather than the active chloride.

The Validated Protocol:

- Quench: Immediate reaction with anhydrous methanol (MeOH) to form the stable Methyl 7-oxooctanoate.
- Analyze: Characterize the methyl ester surrogate by LC-MS and NMR.
- Back-Calculate: Purity of the ester corresponds directly to the active acyl chloride content.

## Workflow Visualization



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Figure 1: Analytical workflow emphasizing the derivatization strategy to prevent hydrolysis artifacts.

## Part 3: Spectroscopic Data

### Nuclear Magnetic Resonance (NMR)[2][5][11]

NMR analysis should be performed in  $\text{CDCl}_3$ . The diagnostic shift distinguishing the chloride from the acid or ester is the triplet signal of the

-methylene protons (C2).

### Predicted & Literature-Correlated Shifts ( $^1\text{H}$ NMR, 400 MHz, $\text{CDCl}_3$ )

Position	Proton Type	(ppm) - Chloride (Active)	(ppm) - Methyl Ester (Derivative)	(ppm) - Acid (Hydrolyzed)	Multiplicity
C2		2.88	2.30	2.34	Triplet ( Hz)
C6		2.44	2.42	2.45	Triplet
C8		2.13	2.12	2.14	Singlet
C3-C5	(Chain)	1.30 – 1.70	1.30 – 1.65	1.30 – 1.65	Multiplet
OMe		N/A	3.66	N/A	Singlet

## Interpretation Guide:

- Purity Check: Integration of the triplet at 2.88 ppm (Chloride) vs. 2.34 ppm (Acid) allows for calculation of the % hydrolysis in the raw material.
- Identity Confirmation: The singlet at ~2.13 ppm confirms the presence of the methyl ketone (7-oxo group).

## Mass Spectrometry (LC-MS)

Direct injection of the acid chloride will yield the mass of the acid (MW 158.2) due to hydrolysis in the mobile phase. The methyl ester derivative (MW 172.2) is the required analyte for accurate mass confirmation.

- Ionization Mode: ESI Positive (+)
- Target Analyte: Methyl 7-oxooctanoate

Species	Formula	Monoisotopic Mass	Observed Ion (ESI+)
Methyl Ester	C <sub>9</sub> H <sub>16</sub> O <sub>3</sub>	172.11	173.1 [M+H] <sup>+</sup> , 195.1 [M+Na] <sup>+</sup>
Acid (Impurity)	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	158.09	159.1 [M+H] <sup>+</sup>

## Part 4: Chromatographic Methods (UPLC/HPLC)

### Method A: UPLC-MS (Rapid QC)

This method is designed for the analysis of the methyl ester derivative.

- System: Waters Acquity UPLC or Agilent 1290 Infinity
- Column: ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Flow Rate: 0.6 mL/min
- Column Temp: 40°C
- Detection: UV 210 nm (carbonyl absorption) & MS (ESI+)

Gradient Table:

Time (min)	%A	%B	Curve
0.00	95	5	Initial
0.50	95	5	Hold
3.00	5	95	Linear
4.00	5	95	Hold

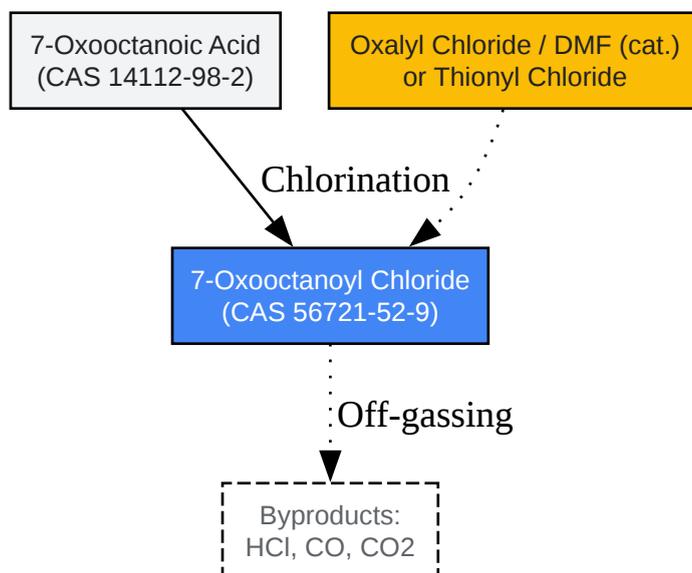
| 4.10 | 95 | 5 | Re-equilibrate |

## Experimental Protocol: Derivatization for QC

- Preparation: Weigh 10 mg of **7-Oxo-octanoyl chloride** into a dry 1.5 mL HPLC vial.
- Quench: Add 1.0 mL of anhydrous methanol. Cap immediately and vortex for 30 seconds.
- Incubation: Let stand at room temperature for 5 minutes. (Reaction is instantaneous and exothermic).
- Dilution: Dilute 10  $\mu$ L of the reaction mixture into 990  $\mu$ L of 50:50 Water:MeCN for injection.

## Part 5: Synthesis & Pathway Context

Understanding the synthesis ensures awareness of potential impurities, such as unreacted 7-oxooctanoic acid or chlorinated byproducts.



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Figure 2: Synthesis pathway from the parent acid. Incomplete conversion results in residual acid impurity.

## References

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## Sources

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- [2. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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